Arbekacin sulfate

Catalog No.
S519253
CAS No.
104931-87-5
M.F
C22H46N6O14S
M. Wt
650.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbekacin sulfate

CAS Number

104931-87-5

Product Name

Arbekacin sulfate

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Molecular Formula

C22H46N6O14S

Molecular Weight

650.7 g/mol

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O

Synonyms

Arbekacin sulfate; Habekacin; D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N'-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-, sulfate (salt)

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O

Antimicrobial Activity

Arbekacin sulfate is a broad-spectrum aminoglycoside antibiotic derived from dibekacin []. It exhibits activity against various Gram-positive and Gram-negative bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Arbekacin sulfate has been extensively studied for its effectiveness against MRSA, a major antibiotic-resistant pathogen [, ]. Research shows promising results, with clinical studies demonstrating high efficacy rates in treating MRSA pneumonia and sepsis [].
  • Multidrug-resistant (MDR) bacteria: Arbekacin sulfate demonstrates activity against some MDR bacteria, including high-level gentamicin-resistant Enterococci, multidrug-resistant Pseudomonas aeruginosa, and Acinetobacter baumannii []. This makes it a potential candidate for treating infections caused by these challenging pathogens.

Mechanism of Action

Similar to other aminoglycosides, arbekacin sulfate inhibits protein synthesis in bacteria by irreversibly binding to the 16S ribosomal subunit []. This binding disrupts the formation of the peptide bond, ultimately preventing bacterial growth and proliferation [].

Resistance Mechanisms

Bacteria can develop resistance to arbekacin sulfate through various mechanisms, including:

  • Enzymatic modification: Bacteria can produce enzymes that modify arbekacin sulfate, rendering it inactive [].
  • Efflux pumps: These pumps can actively remove arbekacin sulfate from the bacterial cell, decreasing its intracellular concentration and effectiveness [].
  • Ribosomal mutations: Mutations in the 16S ribosomal subunit can decrease the binding affinity of arbekacin sulfate, thereby reducing its efficacy [].

Research is ongoing to understand the emergence and evolution of resistance mechanisms against arbekacin sulfate to inform strategies for its optimal clinical use.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of arbekacin sulfate in the body. These studies are crucial for determining the appropriate dosage regimen, potential drug interactions, and potential side effects [].

Pharmacodynamic studies explore the relationship between the drug concentration and its therapeutic effect. This research helps understand the relationship between dose and efficacy and guides the development of optimal dosing strategies for various patient populations and infection types [].

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from dibekacin, primarily used to combat infections caused by multi-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). First synthesized in 1973 by Hamao Umezawa and collaborators, arbekacin has been marketed in Japan since 1990 under the trade name Habekacin. Its chemical formula is C22H46N6O14SC_{22}H_{46}N_{6}O_{14}S with a molar mass of approximately 650.7 g/mol .

Arbekacin sulfate, like other aminoglycosides, disrupts protein synthesis in bacteria by irreversibly binding to the 16S ribosomal RNA subunit []. This binding prevents the proper assembly of amino acids into functional proteins, ultimately leading to bacterial cell death [].

Arbekacin sulfate can cause nephrotoxicity (kidney damage) and ototoxicity (hearing damage) at high doses, which are common side effects of aminoglycosides []. Close monitoring of kidney function and hearing is crucial during treatment. Arbekacin sulfate is also contraindicated in individuals with known hypersensitivity to aminoglycosides [].

, particularly its interaction with bacterial ribosomes. It binds irreversibly to the 30S ribosomal subunit, inhibiting protein synthesis by causing misreading of mRNA. This interaction disrupts the decoding site in the ribosomal RNA, leading to the incorporation of incorrect amino acids into proteins, which can result in nonfunctional or toxic peptides . Additionally, arbekacin is resistant to many aminoglycoside-inactivating enzymes that typically compromise other antibiotics in its class .

Arbekacin sulfate demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy includes strong activity against MRSA and other resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compound's unique structure allows it to evade inactivation by common aminoglycoside-modifying enzymes, enhancing its therapeutic potential .

Mechanism of Action

The mechanism involves:

  • Binding: Arbekacin binds to specific sites on the 30S ribosomal subunit.
  • Inhibition: This binding prevents proper tRNA recognition and leads to incorrect protein synthesis.
  • Membrane Damage: In addition to inhibiting protein synthesis, arbekacin can cause bacterial membrane damage, further contributing to its antibacterial effects .

The synthesis of arbekacin involves several steps starting from dibekacin. The process typically includes:

  • Chemical Modification: Alterations to the dibekacin structure enhance stability and efficacy.
  • Purification: Following synthesis, the compound is purified to ensure it meets pharmacological standards.
  • Formulation: The final product is formulated into a suitable dosage form for clinical use .

Arbekacin sulfate is primarily used for:

  • Treating severe infections caused by resistant bacteria such as MRSA.
  • Potential use in combination therapies with beta-lactam antibiotics due to its synergistic effects against multidrug-resistant organisms .
  • Clinical applications include treatment for pneumonia and sepsis, particularly in patients with compromised immune systems .

Arbekacin sulfate belongs to the aminoglycoside class of antibiotics and shares similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
GentamicinAminoglycosideEffective against Gram-negative bacteria but susceptible to inactivation by modifying enzymes.
TobramycinAminoglycosideSimilar spectrum as gentamicin but often more effective against Pseudomonas aeruginosa.
AmikacinAminoglycosideMore stable against certain modifying enzymes than gentamicin but less effective than arbekacin against MRSA.
KanamycinAminoglycosideEffective against some resistant strains but not as broad-spectrum as arbekacin.

Uniqueness of Arbekacin

Arbekacin's unique hydroxy amino-butyryl group allows it to resist inactivation by common aminoglycoside-modifying enzymes, making it particularly effective against resistant bacterial strains where other aminoglycosides fail . Its dual action of inhibiting protein synthesis while damaging bacterial membranes further distinguishes it within its class.

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

650.27927134 g/mol

Monoisotopic Mass

650.27927134 g/mol

Heavy Atom Count

43

UNII

G7395HZ992

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

104931-87-5

Dates

Modify: 2024-04-14

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